Product packaging for Ethyl 2-chloromethylbenzoate(Cat. No.:CAS No. 1531-78-8)

Ethyl 2-chloromethylbenzoate

Cat. No.: B072465
CAS No.: 1531-78-8
M. Wt: 198.64 g/mol
InChI Key: QQOVRPBUAUNBAV-UHFFFAOYSA-N
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Description

Ethyl 2-chloromethylbenzoate is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B072465 Ethyl 2-chloromethylbenzoate CAS No. 1531-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOVRPBUAUNBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513436
Record name Ethyl 2-(chloromethyl)benzoate
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Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531-78-8
Record name Benzoic acid, 2-(chloromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1531-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance in Synthetic Chemistry

The importance of Ethyl 2-chloromethylbenzoate in synthetic chemistry stems from its nature as a bifunctional molecule. It possesses two key reactive sites: the ester group and the benzylic chloride. The chloromethyl group (-CH₂Cl) is particularly reactive and susceptible to nucleophilic substitution reactions. cymitquimica.com This allows for the strategic introduction of a wide array of functional groups, making it an essential precursor for complex organic molecules.

Its utility as a synthetic intermediate is demonstrated in its application for creating valuable compounds. For instance, it is used in the synthesis of heterocyclic compounds, which are core structures in many drug discovery and development programs. The compound's smaller size and relatively low steric hindrance can facilitate reactions like alkylation and esterification. By serving as a foundational component, this compound enables chemists to build intricate molecular architectures for specific applications in the pharmaceutical and agrochemical industries. guidechem.com

Historical Perspective of Ortho Chloromethylbenzoate Derivatives in Synthesis

The development of synthetic methodologies for benzoate (B1203000) derivatives dates back to the mid-20th century. Foundational techniques for creating related esters, such as the esterification of an alcohol with a benzoyl chloride, established the basic principles that influence modern synthetic approaches.

The chloromethylation of aromatic compounds, a key process for creating precursors to compounds like Ethyl 2-chloromethylbenzoate, is a well-established reaction in organic chemistry. justia.com Historically, this reaction often involved reagents like formaldehyde (B43269) and hydrogen chloride. justia.com Over time, methods have evolved to use various chloromethylating agents and catalysts to improve efficiency and safety. justia.comsmolecule.com For example, the synthesis of related chloromethyl benzoates can be achieved through the reaction of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst. smolecule.com Another approach involves the chlorination of a corresponding methyl benzoate using chlorine gas under UV light. smolecule.com These developments in synthetic methods have been crucial for making ortho-chloromethylbenzoate derivatives, including the ethyl ester, readily accessible for research and industrial applications.

Scope and Research Trajectories of Ethyl 2 Chloromethylbenzoate

Established Synthetic Routes to this compound

The traditional synthesis of this compound primarily relies on two well-documented pathways: the direct chlorination of a precursor ester and a multi-step synthesis originating from phthalide (B148349).

Chlorination of Ethyl 2-methylbenzoate (B1238997)

The most direct method for synthesizing this compound is through the side-chain chlorination of Ethyl 2-methylbenzoate. This reaction proceeds via a free-radical mechanism, where a chlorine atom is substituted for a hydrogen atom on the methyl group at the ortho position of the benzene (B151609) ring.

The generation of the necessary chlorine radical for this transformation is typically achieved using various initiators. Common methods include photochemical initiation with UV light or thermal decomposition of chemical initiators like benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). researchgate.net

In a study on the analogous methyl 2-methylbenzoate, all three initiation methods were shown to be effective in promoting the chlorination reaction. researchgate.net The fundamental mechanism involves the initiator generating initial radicals, which then abstract a hydrogen atom from the methyl group of the substrate. This creates a benzylic radical, which is stabilized by the adjacent aromatic ring. This benzylic radical then reacts with molecular chlorine to form the desired product, this compound, and a new chlorine radical, thus propagating the chain reaction. While all these initiators facilitate the reaction, their efficiencies can differ. Research indicates that the reaction rate follows the order: UV light > Benzoyl Peroxide (BPO) > Azobisisobutyronitrile (AIBN). researchgate.net A similar free-radical pathway is employed in the bromination of Ethyl 2-methylbenzoate using N-bromosuccinimide (NBS) and BPO.

To maximize the yield of the monochlorinated product and minimize the formation of byproducts, such as the dichlorinated compound (ethyl 2-(dichloromethyl)benzoate), careful optimization of reaction conditions is crucial. Key parameters that are typically adjusted include temperature, the molar ratio of reactants, and the choice of solvent.

Research on the chlorination of methyl 2-methylbenzoate demonstrated that optimal results were achieved at a reaction temperature of 70°C when 1.1 moles of chlorine gas were sparged into the starting material. researchgate.net These conditions yielded 65-67% of the desired methyl 2-(chloromethyl)benzoate. researchgate.net The use of different free radical initiators did not significantly alter the product distribution but did affect the reaction speed. researchgate.net

Further studies on similar benzylic halogenations highlight the importance of controlling the amount of the halogenating agent. For instance, in a related bromination, using 1.1 equivalents of N-bromosuccinimide (NBS) was found to be optimal for maximizing the yield of the monobrominated product while preventing the formation of the dibromide byproduct. acs.org The choice of solvent is also critical, as it can influence the selectivity of the chlorination process. researchgate.net Halogenated solvents can form complexes with chlorine radicals, which can lead to higher selectivity in hydrogen abstraction compared to reactions run without such solvents. researchgate.net

The following table summarizes key findings in the optimization of benzylic halogenation reactions relevant to the synthesis of this compound.

ParameterConditionObservation/ResultSource
Temperature70°COptimal for chlorination of methyl 2-methylbenzoate. researchgate.net
Reactant Ratio1.1 moles of Cl₂ per mole of substrateAchieved 65-67% yield of the monochlorinated product. researchgate.net
InitiatorUV, BPO, AIBNAffects reaction rate (UV > BPO > AIBN) but not product distribution. researchgate.net
Halogenating Agent Stoichiometry1.1 equivalents of NBS (in bromination)Suppressed the formation of the di-halogenated byproduct. acs.org
SolventHalogenated solvents (e.g., CCl₄)Can increase selectivity by forming complexes with chlorine radicals. researchgate.net

Alternative Synthetic Pathways (e.g., from Phthalide)

An important alternative route for preparing this compound starts from phthalide. google.com This method avoids the direct chlorination of an existing ester and proceeds in two main steps.

First, phthalide is reacted with thionyl chloride (SOCl₂) to produce the intermediate, 2-chloromethylbenzoyl chloride. google.comchemicalbook.com This reaction is typically performed in a solvent such as xylene and may be facilitated by a catalyst like a BF₃-ether complex in the presence of a phase transfer catalyst like benzyltriethylammonium chloride. chemicalbook.com The mixture is heated to allow the reaction to proceed, followed by distillation to remove the solvent and excess thionyl chloride. chemicalbook.com

In the second step, the resulting crude 2-chloromethylbenzoyl chloride is esterified by reacting it with ethanol (B145695). google.com This step yields the final product, this compound. This pathway is advantageous as it builds the required functionality from a different starting material and can offer good yields. For the analogous methyl ester, an apparent yield of over 100% (due to residual solvent) was reported before final purification, indicating a highly efficient conversion. chemicalbook.com

Advanced Synthetic Approaches to this compound

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods, particularly those employing catalysts to improve efficiency, safety, and environmental footprint.

Catalytic Methods in Synthesis

Catalytic approaches for the side-chain chlorination of aromatic compounds represent a significant improvement over traditional methods. One such advanced method involves the use of N-hydroxyphthalimide (NHPI) as a radical initiator in conjunction with a metal co-catalyst. google.com

This system provides a safe and atom-economical process for the side-chain chlorination of various arenes. google.com The reaction can be performed at ambient temperature (25 °C) using trichloroisocyanuric acid (TCCA) as the chlorine source. The catalytic cycle is initiated by the metal catalyst, such as cobalt(II) acetate (B1210297) (Co(OAc)₂), which generates the phthalimido-N-oxyl (PINO) radical from NHPI. google.com This PINO radical then abstracts a benzylic hydrogen from the substrate (e.g., Ethyl 2-methylbenzoate), which is the key step leading to chlorination. google.com

Optimization of this catalytic system has shown that catalyst loading is crucial; for example, a 2 mol% concentration of Co(OAc)₂ was found to give the best results, with higher concentrations having a detrimental effect. google.com This method is notable for its tolerance to air and moisture and for the potential to use less toxic metal catalysts like copper(II) acetate (Cu(OAc)₂). google.com

The table below outlines the optimized conditions for a representative catalytic side-chain chlorination using an NHPI system.

ComponentRoleOptimized ConditionSource
SubstrateStarting MaterialToluene (as a model arene) google.com
Chlorine SourceHalogenating AgentTrichloroisocyanuric acid (TCCA) google.com
Radical InitiatorCatalyst PrecursorN-hydroxyphthalimide (NHPI) google.com
Metal CatalystCo-catalystCo(OAc)₂ (2 mol%) or Cu(OAc)₂ google.com
TemperatureReaction Condition25 °C (Ambient Temperature) google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering factors such as atom economy, the use of safer solvents, and energy efficiency. researchgate.net

One key principle is the prevention of waste, which translates to designing syntheses with high atom economy, where the maximum proportion of starting materials is incorporated into the final product. matanginicollege.ac.in For instance, in the synthesis of related compounds, researchers have focused on atom-efficient chlorination methods. The use of phosphorus trichloride (B1173362) (PCl₃) as a chlorinating agent for converting carboxylic acids to acid chlorides demonstrates high atom efficiency as nearly all chlorine atoms are utilized. researchgate.net

The choice of solvent is another critical aspect of green synthesis. Traditional solvents like benzene and chloroform (B151607) are often undesirable due to their toxicity. researchgate.net Greener alternatives include water, ethanol, and ethyl acetate. researchgate.net Polyethylene glycol (PEG) has also emerged as a benign solvent medium due to its low flammability, biodegradability, and recyclability. matanginicollege.ac.in Research into related reactions has demonstrated the use of "on water" conditions for cross-coupling reactions, highlighting a move towards more environmentally friendly solvent systems. rsc.org

Furthermore, minimizing energy requirements is a core tenet of green chemistry. matanginicollege.ac.in This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. Mechanochemical methods, such as ball milling, offer an energy-efficient alternative to traditional heating. rsc.org

While specific studies detailing a fully "green" synthesis of this compound are not extensively documented in the provided results, the principles outlined above are directly applicable. Future research will likely focus on adapting existing synthetic routes to incorporate these greener practices, such as using safer chlorinating agents, environmentally benign solvents, and energy-efficient reaction conditions.

Purification and Characterization Techniques in Synthetic Studies

The isolation and confirmation of the structure of this compound after synthesis are crucial steps that rely on modern analytical techniques.

Chromatographic Purification Methods

Chromatography is a fundamental technique for purifying this compound from crude reaction mixtures.

Flash Column Chromatography: This is a commonly employed method for the purification of this compound and its derivatives. beilstein-journals.orgmit.edu The process typically involves using silica (B1680970) gel as the stationary phase and a solvent system, often a mixture of hexanes and ethyl acetate, as the mobile phase. beilstein-journals.orgmit.edu The polarity of the solvent mixture can be adjusted to achieve optimal separation. For instance, a gradient of hexane:ethyl acetate from 2:1 to 1:1 has been used to purify a related methyl ester. beilstein-journals.org In another example, a 9:1 mixture of hexanes and ethyl acetate was used. mit.edu

High-Performance Liquid Chromatography (HPLC): For higher purity requirements, HPLC is utilized. beilstein-journals.org This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, leading to a more efficient separation. Both normal-phase and reversed-phase HPLC can be employed depending on the specific impurities. For example, a C18-SP column with a methanol-water gradient has been used for purification. beilstein-journals.org

Low-Pressure Chromatography: This method is also used for the preparative purification of compounds to isolate them in sufficient quantity and purity. vwr.com

Spectroscopic Characterization (e.g., ¹H NMR, HRMS)

Once purified, the identity and structure of this compound are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environment. For a related compound, methyl 2-(chloromethyl)benzoate, the ¹H NMR spectrum in CDCl₃ showed a characteristic doublet for an aromatic proton at δ = 7.98 ppm. google.com This type of analysis allows for the confirmation of the presence and connectivity of the ethyl, chloromethyl, and benzoate groups.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise mass of the molecule, which in turn confirms its elemental composition. rsc.orgchemrxiv.org For this compound (C₁₀H₁₁ClO₂), the expected exact mass would be a key confirmatory data point. nih.gov For instance, in the characterization of a similar compound, HRMS was used to find the exact mass, which was then compared to the calculated value. rsc.org

The combination of these chromatographic and spectroscopic techniques provides a robust methodology for the purification and unambiguous identification of this compound.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The most prominent feature of this compound's reactivity is the chloromethyl group attached to the benzene ring. This group is a primary benzylic halide, which makes it highly reactive towards nucleophilic substitution. ucalgary.ca The chlorine atom, being an effective leaving group, is readily displaced by a wide variety of nucleophiles. cymitquimica.com

Mechanisms of Sₙ1 and Sₙ2 Reactions

Benzylic halides such as this compound can undergo nucleophilic substitution through both Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms. ucalgary.caspcmc.ac.in The preferred pathway is influenced by factors including the solvent, the nature of the nucleophile, and the specific substituents on the benzene ring. stackexchange.com

Sₙ2 Mechanism: As a primary benzylic halide, this compound typically favors the Sₙ2 pathway. ucalgary.ca This mechanism involves a single step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. The bulky phenyl group might be expected to sterically hinder this backside attack, but this is offset by an electronic effect that stabilizes the transition state through conjugation with the π-system of the benzene ring. spcmc.ac.in

Sₙ1 Mechanism: Although it is a primary halide, the compound can also react via an Sₙ1 mechanism, particularly in polar, protic solvents. This pathway involves a two-step process starting with the slow departure of the chloride ion to form a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized over the adjacent benzene ring. blogspot.comquora.com This stabilization makes the formation of the benzylic carbocation more favorable than for a simple primary alkyl carbocation, allowing the Sₙ1 reaction to compete with the Sₙ2 pathway. blogspot.com

The choice between Sₙ1 and Sₙ2 is often nuanced. For instance, the reaction of benzyl (B1604629) chloride with ammonia (B1221849) in liquid ammonia follows an Sₙ2 mechanism, whereas in an aqueous medium, a mixed Sₙ1 and Sₙ2 mechanism is observed. stackexchange.com

Substitution with Oxygen Nucleophiles (e.g., Hydroxide (B78521), Alkoxides, Phenoxides)

The chloromethyl group readily reacts with various oxygen-containing nucleophiles to form ethers, alcohols, or esters.

Hydroxide: Reaction with hydroxide ions (e.g., from sodium hydroxide) leads to the formation of ethyl 2-(hydroxymethyl)benzoate. This product can subsequently undergo intramolecular cyclization (lactonization) under acidic conditions to form phthalide (isobenzofuran-1(3H)-one). orgsyn.org

Alkoxides: Alkoxides, the conjugate bases of alcohols, are potent nucleophiles that react with this compound to yield ethers.

Phenoxides: Similarly, phenoxides can displace the chloride to form corresponding phenyl ethers. A notable example is the reaction with the sodium salt of methyl 4-hydroxyphenylacetate, which produces methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate. google.com

Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

Nucleophile Reagent Example Product
Hydroxide Sodium Hydroxide (NaOH) Ethyl 2-(hydroxymethyl)benzoate

Substitution with Nitrogen Nucleophiles (e.g., Amines)

Nitrogen nucleophiles, such as ammonia and primary or secondary amines, react with this compound to form the corresponding substituted benzylamines. These reactions are fundamental for introducing nitrogen-containing functional groups. The reaction of benzyl halides with ammonia is a key route for producing benzylamine. stackexchange.com The mechanism, as mentioned, can be either Sₙ1 or Sₙ2 depending on the reaction conditions. stackexchange.com More complex amines, like 2,2′-dipicolylamine, also serve as effective nucleophiles in these substitution reactions. nih.gov

Substitution with Sulfur Nucleophiles (e.g., Thiols)

Sulfur nucleophiles are known for their high reactivity in Sₙ2 reactions. libretexts.orgmsu.edu Thiols and their conjugate bases, thiolates, readily displace the chloride from this compound to form thioethers (sulfides). Thiolate anions are excellent nucleophiles, and their reactions with alkyl halides are a common method for forming carbon-sulfur bonds. libretexts.orgmsu.edu

Table 2: Overview of Nucleophilic Substitution Reactions

Nucleophile Type Example Nucleophile Product Functional Group
Oxygen Hydroxide, Alkoxides, Phenoxides Alcohol, Ether
Nitrogen Amines Amine

Ester Group Reactivity

The ethyl ester group in this compound is less reactive than the chloromethyl group. However, it can undergo reactions typical of carboxylic acid esters, most notably hydrolysis.

Hydrolysis Reactions and Mechanisms

Ester hydrolysis is the cleavage of an ester by water, typically catalyzed by an acid or a base, to yield a carboxylic acid and an alcohol.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding 2-(chloromethyl)benzoic acid (as its carboxylate salt) and ethanol. This process is irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated. This activation makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. libretexts.org A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated as a leaving group. This reaction is reversible and its outcome can be controlled by applying Le Chatelier's principle. libretexts.org For instance, using a large excess of water can drive the equilibrium towards the products, 2-(chloromethyl)benzoic acid and ethanol. google.com

Transesterification Reactions

Transesterification is a chemical process that involves the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. wikipedia.org In the case of this compound, the ethyl group can be replaced by other alkyl groups, leading to the formation of different esters.

Under acidic conditions, a strong acid protonates the carbonyl oxygen of the ester, enhancing its electrophilicity. wikipedia.org Subsequently, an alcohol molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org Elimination of ethanol from this intermediate yields the new ester. wikipedia.org Conversely, in a basic medium, an alkoxide ion acts as a nucleophile, directly attacking the carbonyl carbon. masterorganicchemistry.com The resulting tetrahedral intermediate then expels the ethoxide ion to give the transesterified product. masterorganicchemistry.com

The efficiency of the transesterification of this compound is influenced by several factors, including the nature of the alcohol, the type and concentration of the catalyst, and the reaction temperature. To drive the equilibrium towards the desired product, it is common practice to use the incoming alcohol as the solvent or to remove the ethanol as it is formed. wikipedia.org

For instance, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst like sulfuric acid would yield mthis compound. Similarly, other alcohols can be employed to synthesize a variety of 2-chloromethylbenzoate esters.

Table 1: Examples of Transesterification Reactions

NucleophileConditionsProduct
MethanolAcidic (H₂SO₄), refluxMethyl 2-(chloromethyl)benzoate
AminesRoom temperature2-(Chloromethyl)benzamide derivatives

Aromatic Ring Functionalization

The benzene ring of this compound can undergo various functionalization reactions, allowing for the introduction of additional substituents. These reactions are crucial for modifying the electronic and steric properties of the molecule, thereby expanding its synthetic utility.

The ester group (-COOEt) is a deactivating, meta-directing group for electrophilic aromatic substitution. This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The chloromethyl group (-CH₂Cl) is weakly deactivating. Therefore, electrophilic substitution reactions on this compound will primarily occur at the positions meta to the ester group.

However, the presence of both the ester and the chloromethyl group can lead to a mixture of products. The regioselectivity of these reactions is often influenced by the specific electrophile and the reaction conditions. For instance, nitration or halogenation of this compound would be expected to yield a mixture of isomers with the new substituent at the 3- and 5-positions.

It is important to note that harsh reaction conditions can sometimes lead to side reactions involving the reactive chloromethyl group.

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The ester group in this compound can act as a DMG, although it is considered a weaker directing group compared to amides or carbamates. organic-chemistry.org

The process involves treating this compound with a strong base, typically an alkyllithium reagent like n-butyllithium, at low temperatures. The lithium atom coordinates to the carbonyl oxygen of the ester, directing the deprotonation to the C6 position of the benzene ring. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the position ortho to the ester group.

This method provides a highly regioselective alternative to classical electrophilic aromatic substitution for the synthesis of polysubstituted aromatic compounds. However, the strong basicity of the organolithium reagent can also lead to nucleophilic attack at the ester carbonyl or substitution at the benzylic chloride, requiring careful control of reaction conditions.

Other Reaction Types

Beyond the reactions involving the ester and the aromatic ring, this compound can participate in other important transformations, such as oxidation and reduction, which further highlight its synthetic versatility.

The chloromethyl group of this compound can be oxidized to an aldehyde or a carboxylic acid functional group, depending on the oxidizing agent and the reaction conditions employed. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the chloromethyl group into a carboxylic acid. Milder oxidizing agents may yield the corresponding aldehyde. These transformations provide a route to 2-carboxyethyl benzaldehydes or 2-carboxyethyl benzoic acids, which are valuable building blocks in the synthesis of more complex molecules.

The ester functionality and the chloromethyl group of this compound can be selectively reduced. The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield (2-(chloromethyl)phenyl)methanol.

Alternatively, the chloromethyl group can be reduced to a methyl group through catalytic hydrogenation or by using specific reducing agents that are chemoselective for benzylic halides. This would result in the formation of ethyl 2-methylbenzoate. The choice of reducing agent is crucial to achieve the desired selective reduction without affecting the other functional group.

Table 2: Summary of Other Reaction Types

Reaction TypeReagentMajor Product
OxidationPotassium permanganate (KMnO₄)2-Carboxyethyl benzoic acid
Reduction (Ester)Lithium aluminum hydride (LiAlH₄)(2-(Chloromethyl)phenyl)methanol
Reduction (Chloromethyl)Catalytic HydrogenationEthyl 2-methylbenzoate

Cross-Coupling Reactions

This compound serves as a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions. The reactivity of this compound is centered on the C(sp³)–Cl bond of the chloromethyl group. This benzylic chloride functionality allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The presence of the ethyl ester group at the ortho position can influence the reactivity through both steric and electronic effects.

Cross-coupling reactions are fundamental in organic synthesis for creating C-C bonds, typically involving a metal catalyst, most commonly palladium. libretexts.orgnih.govlibretexts.org The general mechanism for these reactions proceeds through a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov In the context of this compound, the cycle begins with the oxidative addition of the C-Cl bond to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with a suitable organometallic coupling partner and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely utilized cross-coupling reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide. iitk.ac.in While traditionally used for C(sp²)-C(sp²) bond formation, its application has been extended to C(sp²)-C(sp³) couplings involving benzylic halides like this compound. nih.govnih.gov These reactions are valued for the stability and low toxicity of the boron-based reagents. libretexts.org

Research has demonstrated the successful coupling of benzyl chlorides with various organoboron reagents, such as potassium aryltrifluoroborates and arylboronic acids. nih.govrsc.org The reactivity of benzyl chlorides can be influenced by the electronic nature of the substituents on the aromatic ring. For instance, benzyl chlorides can be effectively coupled with electron-rich potassium aryltrifluoroborates. nih.gov The use of bulky, electron-donating phosphine (B1218219) ligands on the palladium catalyst is often necessary to enhance the rate of reaction, particularly for less reactive chlorides. libretexts.org

Detailed studies on the Suzuki-Miyaura coupling of benzyl bromides with potassium aryltrifluoroborates have identified effective catalytic systems. nih.gov For example, the use of PdCl₂(dppf)·CH₂Cl₂ as a catalyst with Cs₂CO₃ as the base in a THF/H₂O solvent system has proven effective. nih.gov While benzyl chlorides are generally less reactive than benzyl bromides, similar conditions, potentially with more active catalyst systems like those employing SPhos as a ligand, can facilitate the reaction. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Halides

Coupling Partner 1 Coupling Partner 2 Catalyst (mol%) Base Solvent Temperature (°C) Yield (%) Reference
Benzyl chloride Potassium 4-methoxyphenyltrifluoroborate Pd(OAc)₂ (2) / SPhos (4) Cs₂CO₃ THF/H₂O 77 78 nih.gov
Benzyl chloride Phenylboronic acid KAPs(Ph-PPh₃)-Pd (0.26) K₂CO₃ Ethanol 80 >95 rsc.org
4-Methylbenzyl chloride Phenylboronic acid KAPs(Ph-PPh₃)-Pd (0.26) K₂CO₃ Ethanol 80 94 rsc.org

This table is interactive. Click on the headers to sort the data.

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by palladium. libretexts.orgmychemblog.com The reaction typically involves an organohalide, an alkene, a base, and a palladium catalyst. nih.gov The mechanism involves the oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product alkene and form a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base. libretexts.orgmychemblog.com

The first example of a Heck-type reaction involving an alkyl halide was the coupling of benzyl chloride with methyl acrylate, catalyzed by Pd(OAc)₂. nih.gov This demonstrates the feasibility of using benzylic chlorides like this compound as substrates in Heck reactions. The regioselectivity of the migratory insertion step is typically governed by sterics, with the organic group adding to the less substituted carbon of the alkene double bond. mychemblog.com A variety of functional groups on the alkene component, such as esters and nitriles, are well-tolerated. mychemblog.com

Table 2: Example of a Heck-Type Reaction with Benzyl Chloride

Benzyl Halide Alkene Catalyst (mol%) Base Product Reference

This table is interactive. Click on the headers to sort the data.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgpsu.edu The reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. washington.edu

While the classic Sonogashira reaction involves C(sp²)-hybridized halides, its principles are relevant to the broader field of palladium-catalyzed couplings. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a Pd(II)-aryl complex, followed by reductive elimination. psu.edu Modifications to the standard conditions, such as copper-free protocols, have been developed to suppress the undesirable homocoupling of terminal alkynes. thalesnano.com The application of Sonogashira coupling to C(sp³)-halides like this compound is less common but represents a potential route for the synthesis of propargyl-arenes.

Table 3: General Conditions for Sonogashira Coupling

Aryl Halide Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Reference
Aryl Iodide/Bromide Terminal Alkyne Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ CuI Amine (e.g., Et₃N, piperidine) THF or DMF psu.edu

This table is interactive. Click on the headers to sort the data.

Applications of Ethyl 2 Chloromethylbenzoate in Organic Synthesis

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of synthetic routes to these structures is a primary focus of organic chemistry. Due to its ortho-substituted reactive sites, Ethyl 2-chloromethylbenzoate is a potential precursor for the formation of various fused heterocyclic systems. The chloromethyl group can act as an electrophile to react with a nucleophile, leading to cyclization reactions that form new rings.

Synthesis of Isoindolobenzazepines

The synthesis of complex fused heterocyclic systems such as isoindolobenzazepines often requires versatile starting materials capable of undergoing multi-step reaction sequences. While the bifunctional nature of this compound makes it a plausible candidate for constructing such scaffolds through tandem alkylation and cyclization reactions, specific examples detailing its direct application in the synthesis of isoindolobenzazepines are not extensively documented in readily available scientific literature. The general strategy would likely involve the reaction of the chloromethyl group with a suitable amine-containing nucleophile, followed by further transformations to construct the full isoindolobenzazepine core.

Synthesis of Quinoline Derivatives

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. jptcp.com Their synthesis is a subject of significant interest in medicinal chemistry. mdpi.com While numerous methods exist for the synthesis of the quinoline core, the direct use of this compound as a primary building block for the quinoline ring itself is not a commonly cited pathway. jptcp.com More frequently, related compounds such as ethyl 2-(chloromethyl)quinoline-3-carboxylate, which already contain the quinoline scaffold, are used as intermediates to build even more complex molecules like quinoline-based isoindolinones. researchgate.netsioc-journal.cn

Precursor for Azetidinones and Beta-Lactams

Azetidinones, commonly known as β-lactams, are a critically important class of four-membered heterocyclic compounds, forming the structural core of penicillin and cephalosporin antibiotics. jocpr.comutrgv.edu The most common route to their synthesis is the Staudinger [2+2] cycloaddition between a ketene and an imine. mdpi.comnih.gov Although this compound possesses functional groups that could potentially be elaborated into either ketene or imine precursors, its direct use as a starting material in well-established β-lactam synthetic routes is not prominently featured in the scientific literature. The synthesis of these structures typically relies on more specialized precursors designed to facilitate the specific cycloaddition reaction required for ring formation. nih.govorganic-chemistry.org

Intermediate in Pharmaceutical Synthesis

The utility of a chemical compound as an intermediate is crucial in the multi-step synthesis of active pharmaceutical ingredients (APIs). nih.gov this compound serves as a key intermediate, primarily due to its capacity to introduce a substituted benzyl (B1604629) ring, a common structural motif in many pharmaceutical agents.

Synthesis of Biologically Active Compounds

The term "biologically active compounds" encompasses a vast range of molecules that elicit a specific effect in a biological system. This compound is a precursor for molecules that fall into this category. Its role in the synthesis of anti-allergic drugs is a well-documented example of its application in creating potent, biologically active molecules. The reactivity of its chloromethyl group allows it to be coupled with other molecular fragments, leading to the assembly of complex structures with therapeutic potential. google.com

Precursor for Anti-allergic Drugs

A significant application of this compound and its methyl analog is in the synthesis of precursors for the anti-allergic drug Olopatadine. google.com Olopatadine is a selective histamine H1 receptor antagonist used for the treatment of allergic conjunctivitis. The synthesis involves the reaction of methyl 4-hydroxyphenylacetate with methyl or this compound. This reaction forms an ether linkage, coupling the two aromatic rings to produce methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate. This key intermediate is then subjected to a series of reactions, including cyclization to form the dibenz[b,e]oxepin core of Olopatadine, followed by a Wittig reaction and hydrolysis to yield the final active pharmaceutical ingredient. google.comgoogle.com This pathway highlights the industrial importance of this compound as a starting material for pharmaceuticals.

Data Tables

Table 1: Properties of this compound

Property Value
IUPAC Name ethyl 2-(chloromethyl)benzoate
Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS Number 1531-78-8

| Appearance | Colorless liquid |

Source: PubChem nih.gov

Table 2: Key Compounds in the Synthesis of Olopatadine Precursor

Compound Name Role in Synthesis Molecular Formula
This compound Starting Material C10H11ClO2
Methyl 4-hydroxyphenylacetate Reactant C9H10O3
Methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate Key Intermediate C18H18O5

| Olopatadine | Final Active Drug | C21H23NO3 |

Source: Google Patents google.com

Role in Anticancer Agent Synthesis

This compound serves as a versatile precursor in the synthesis of novel compounds investigated for their potential as anticancer agents. The presence of the reactive chloromethyl group allows for its incorporation into more complex molecular architectures designed to target cancer cells. Research into related compounds has demonstrated the importance of halogenated functional groups in enhancing antitumor activity. For instance, studies on benzothiazole aniline (BTA) derivatives, a class of compounds known for tumor selectivity, have shown that the substitution of halogens like chlorine can increase antitumor activity against various cancer cell lines, including ovarian, colon, and renal cancers nih.gov.

Furthermore, the broader class of (2-chloroethyl) compounds has been utilized in the synthesis of potential anticancer agents such as nitrosocarbamates sigmaaldrich.com. The strategic design of these molecules often involves creating structures that can interact with biological targets within cancer cells. Benzothiazole hydrazones, another class of compounds synthesized from related precursors, have also been evaluated for their in vitro antiproliferative activity against human cancer cell lines such as leukemia, breast, and colon cancer, with some derivatives showing promise as lead molecules for anticancer drug design researchgate.netnih.gov. The utility of this compound in this field lies in its ability to act as a foundational building block for these more elaborate and potentially therapeutic molecules.

Development of Enzyme Inhibitors and Antimicrobial Agents from Derivatives

Derivatives originating from this compound have been instrumental in the development of new enzyme inhibitors and antimicrobial agents. The core structure, derived from 2-chlorobenzoic acid, provides a scaffold for the synthesis of compounds with significant biological activity.

A study focused on synthesizing and evaluating derivatives of 2-chlorobenzoic acid revealed their potential as antimicrobial agents nih.gov. These compounds were tested against a range of bacteria and fungi, with results indicating a greater antibacterial effect against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria nih.gov. The research highlighted that Schiff's bases of 2-chlorobenzoic acid were more potent antimicrobial agents than its esters nih.gov. One particular compound demonstrated efficacy comparable to the standard drug norfloxacin against Escherichia coli nih.gov. Quantitative Structure-Activity Relationship (QSAR) studies further indicated that the antimicrobial activities were governed by specific topological parameters of the molecules nih.gov.

The following table summarizes the key findings regarding the antimicrobial potential of these derivatives.

Derivative ClassTarget OrganismPotency Compared to Standard
Schiff's BasesEscherichia coli (Gram-negative)Comparable to Norfloxacin
EstersGram-positive & Gram-negative bacteriaLess potent than Schiff's bases
General DerivativesFungal StrainsModerate Activity

This research underscores the value of the 2-chlorobenzoic acid framework, accessible from this compound, in designing and synthesizing new molecules to combat microbial resistance nih.gov.

Role in Materials Science and Polymer Chemistry

In the fields of materials science and polymer chemistry, this compound's utility stems from its reactive chloromethyl group. This functional group can act as an initiation site or a point of attachment for creating advanced materials with specialized properties. Polymer chemistry involves the joining of small molecules (monomers) to form large molecules (polymers), and the precise control of this process allows for the creation of materials ranging from plastics to complex biopolymers ebsco.com.

Synthesis of Specialty Polymers with Tailored Properties

The compound is employed in the synthesis of specialty polymers where specific functionalities are desired. The chloromethyl group can initiate polymerization reactions or be used to graft polymer chains onto surfaces or other molecules. This "grafting-from" approach is a powerful technique for modifying material properties. For example, related molecules containing 4-(chloromethyl)benzoate moieties have been used to generate benzyl-type radicals through photolysis researchgate.net. These radicals can then react with surfaces, such as those of multi-walled carbon nanotubes (MWCNTs), to form stable covalent bonds researchgate.net. This process allows for the creation of hybrid materials that combine the properties of the polymer and the substrate, leading to specialty materials with tailored mechanical, thermal, or electronic characteristics.

Functional Materials Development

The development of functional materials often relies on the precise chemical modification of surfaces and structures. This compound serves as a key reagent in this context. The ability to form covalent bonds between a surface and a polymer via the chloromethyl group is a prime example of its application researchgate.net. This surface modification can be used to alter properties like solubility, biocompatibility, or reactivity. By attaching specific polymer chains, surfaces can be rendered hydrophilic or hydrophobic, or they can be functionalized to bind with biological molecules, leading to applications in sensors, biomedical devices, and advanced composites.

Use in Poly(2-ethyl-2-oxazoline) Functional Prepolymers

This compound is a suitable initiator for the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (PEtOx). vt.edu PEtOx is a polymer class that has garnered significant interest for biomedical applications due to its biocompatibility and "stealth" properties, which are comparable to polyethylene glycol (PEG) nih.govnih.gov.

The CROP mechanism is initiated by an electrophilic compound, and benzyl halides like this compound are effective for this purpose vt.edumdpi.com. The polymerization process results in well-defined PEtOx prepolymers where the initiator fragment is covalently bonded to one end of the polymer chain. This allows for the synthesis of telechelic or semi-telechelic polymers with a functional group at the chain's origin researchgate.net. Research has shown that while halide-containing initiators are effective, they may result in polymers with a broader molecular weight distribution compared to other initiators like methyl triflate vt.edu. These PEtOx-based polymers are foundational for creating various advanced materials, including block copolymers and hydrogels for applications in drug delivery and tissue engineering vt.edu.

The table below outlines the components and characteristics of this polymerization process.

ComponentRoleSignificance
This compound InitiatorStarts the polymerization and incorporates a functional end-group.
2-Ethyl-2-oxazoline (EtOx) MonomerThe repeating unit that forms the main polymer chain.
Cationic Ring-Opening Polymerization (CROP) MechanismAllows for controlled synthesis of PEtOx with defined structures.
Poly(2-ethyl-2-oxazoline) (PEtOx) ProductA biocompatible polymer used for creating functional prepolymers.

Contributions to Agrochemical Synthesis

This compound belongs to the family of chloromethyl benzoic acid esters, which are recognized as important intermediates in the fine chemical industry. Patent literature explicitly identifies these compounds as useful for synthesizing agricultural chemicals google.com. The reactivity of the chloromethyl group allows it to serve as a handle for constructing more complex molecules that form the active ingredients in various agrochemical products. While specific pathways are proprietary, its role as a foundational chemical building block is well-established in the production of substances for agriculture google.com.

Intermediate in Herbicide Production

This compound serves as a crucial intermediate in the synthesis of various agrochemicals, particularly within the class of sulfonylurea herbicides. Its specific chemical structure allows it to be a versatile building block for creating more complex molecules with herbicidal activity. The presence of both a chloromethyl group and an ethyl benzoate (B1203000) group on the benzene (B151609) ring provides reactive sites for further chemical modifications.

One of the notable applications of compounds structurally related to this compound is in the production of the herbicide Chlorimuron-ethyl. drugfuture.comnih.govebi.ac.ukbcpcpesticidecompendium.orgsmagrichem.com This selective herbicide is widely used for the control of broadleaf weeds in crops such as soybeans and peanuts. smagrichem.com The synthesis of Chlorimuron-ethyl involves the reaction of a sulfonyl isocyanate derivative with an appropriate amine. The ethyl benzoate portion of a molecule like this compound is a key precursor to the ethyl 2-(sulfamoyl)benzoate moiety found in Chlorimuron-ethyl.

The general synthetic pathway to sulfonylurea herbicides involves the coupling of a sulfonamide with a heterocyclic amine via a sulfonyl isocyanate or a similar reactive intermediate. In this context, this compound can be chemically transformed into a key sulfonamide intermediate. The chloromethyl group can be converted to other functional groups, and the ethyl ester can be hydrolyzed and subsequently converted to a sulfonylurea linkage.

Detailed research findings indicate that the precise structure of the starting materials is critical for the final efficacy of the herbicide. The substitution pattern on the phenyl ring, for which this compound is a specific example, directly influences the herbicidal activity and crop selectivity of the resulting sulfonylurea compound.

Below is a table summarizing the key reactants and the resulting herbicide class where this compound or its close derivatives act as intermediates:

Intermediate Key Reactant Class Resulting Herbicide Class Example Herbicide
This compoundHeterocyclic AminesSulfonylureasChlorimuron-ethyl
2-(Chloromethyl)benzoic acid ethyl esterPyrimidinyl AminesSulfonylureasNot specified
Ethyl o-(chloromethyl)benzoateTriazinyl AminesSulfonylureasNot specified

Computational and Theoretical Studies of Ethyl 2 Chloromethylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For ethyl 2-chloromethylbenzoate, these calculations would typically be performed using Density Functional Theory (DFT) due to its balance of computational cost and accuracy. A common functional and basis set combination for such organic molecules is B3LYP with a 6-311++G(d,p) basis set, which provides reliable geometric and electronic property predictions.

An analysis of the electronic structure of this compound would reveal key insights into its reactivity and spectroscopic properties. Key parameters that would be calculated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting chemical reactivity. For an aromatic ester like this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, indicating its role as an electron donor in reactions. The LUMO, conversely, would likely be distributed over the carbonyl group of the ester and the C-Cl bond of the chloromethyl group, highlighting these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the ester group and the chlorine atom, indicating their susceptibility to electrophilic attack. Positive potential regions (colored blue) would likely be found around the hydrogen atoms.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap5.3 eVCorrelates with the chemical reactivity and stability of the molecule.
Dipole Moment2.8 DQuantifies the overall polarity of the molecule.

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction of interest would be the nucleophilic substitution at the benzylic carbon of the chloromethyl group. This reaction is important for the synthesis of various derivatives.

The mechanism of such a reaction, likely proceeding via an SN2 pathway, can be modeled computationally. sciforum.netresearchgate.net Theoretical calculations can map out the potential energy surface of the reaction, identifying the structures of the reactants, the transition state, and the products. The transition state is a critical point on this surface, and its geometry and energy determine the reaction rate. Computational studies on similar benzyl (B1604629) chlorides have shown that the transition state involves the incoming nucleophile and the leaving chloride ion simultaneously bonded to the benzylic carbon in a trigonal bipyramidal geometry. acs.orgchemtube3d.comchemtube3d.com

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction barrier. Furthermore, the influence of different nucleophiles and solvents on the reaction mechanism and kinetics can be investigated computationally. For instance, polar aprotic solvents are generally found to accelerate SN2 reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational analysis of this compound would focus on the rotational barriers around the key single bonds. researchgate.net The two primary points of rotational freedom are the C(aromatic)-C(carbonyl) bond and the C(carbonyl)-O(ethyl) bond of the ester group, as well as the C(aromatic)-C(chloromethyl) bond.

The relative orientation of the ester group with respect to the benzene ring is of particular interest. It is expected that the most stable conformation would have the carbonyl group lying in or close to the plane of the benzene ring to maximize conjugation. However, steric hindrance from the adjacent chloromethyl group could lead to a twisted conformation being favored. Similarly, the rotation of the chloromethyl group itself would be analyzed to determine the most stable arrangement of the chlorine atom relative to the ester group.

A potential energy scan, performed by systematically rotating a specific dihedral angle and calculating the energy at each step, would reveal the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them.

A hypothetical data table of key dihedral angles for a stable conformer of this compound is provided below.

Dihedral AngleCalculated Value (Illustrative)Description
C(aromatic)-C(aromatic)-C(carbonyl)=O~25°Describes the twist of the ester group relative to the benzene ring.
C(aromatic)-C(carbonyl)-O-CH2~180°Describes the orientation of the ethyl group.
C(aromatic)-C(aromatic)-C(chloromethyl)-Cl~60°Describes the orientation of the chloromethyl group.

MD simulations are particularly well-suited for studying the effects of solvents on molecular behavior and reactivity. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane), the specific interactions between the solute and solvent can be analyzed.

These simulations can reveal the structure of the solvent shell around the molecule and how it influences the accessibility of reactive sites. For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the oxygen atoms of the ester group, as well as the chlorine atom, would be expected. These interactions can stabilize the ground state of the molecule and also affect the energy of the transition state in a reaction, thereby influencing the reaction rate. Studies on the solvolysis of substituted benzyl chlorides have shown that the nature of the solvent significantly impacts the reaction mechanism and rate. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity or chemical reactivity. benthamdirect.combenthamdirect.comnih.gov While specific SAR studies on derivatives of this compound are not prominent, the principles of SAR can be applied to guide the design of new derivatives with desired properties.

For a hypothetical series of derivatives where the substituents on the benzene ring are varied, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. dergipark.org.trchitkara.edu.in This involves calculating a set of molecular descriptors for each derivative, which quantify various aspects of their structure (e.g., steric, electronic, and lipophilic properties). These descriptors are then used to build a mathematical model that predicts the activity of the compounds.

For example, if the goal is to design derivatives with enhanced reactivity towards a specific nucleophile, descriptors such as the Hammett constants of the substituents, calculated charges on the benzylic carbon, and the LUMO energy could be important. A QSAR model might reveal that electron-withdrawing groups on the benzene ring increase the reactivity of the chloromethyl group by stabilizing the transition state of an SN2 reaction.

A hypothetical SAR data table for a series of this compound derivatives is presented below, illustrating how different substituents might influence a hypothetical biological activity.

Derivative (Substituent at position 4)LogP (Lipophilicity)Electronic Effect (Hammett Constant, σp)Hypothetical Activity (IC50, µM)
-H (Hydrogen)2.50.0010.5
-CH3 (Methyl)3.0-0.1715.2
-Cl (Chloro)3.10.238.1
-NO2 (Nitro)2.40.782.3

Quantitative Structure-Activity Relationships (QSAR) for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov These models are instrumental in drug discovery and toxicology for predicting the activity of new or untested compounds. nih.gov The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical and structural properties.

For a hypothetical QSAR study of this compound and its analogs, the following steps would be undertaken:

Data Set Collection : A series of compounds structurally related to this compound with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) would be compiled.

Descriptor Calculation : A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional : Molecular weight, number of atoms, etc.

Topological : Describing atomic connectivity.

Geometrical : Related to the 3D structure of the molecule.

Physicochemical : Such as logP (lipophilicity) and molar refractivity.

Quantum Chemical : Energy of frontier orbitals (HOMO, LUMO), dipole moment, etc. jmaterenvironsci.com

Model Development : Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical equation that links the descriptors to the biological activity. nih.govjmchemsci.com

Model Validation : The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. jmaterenvironsci.com

A hypothetical QSAR model for a series of benzoate (B1203000) derivatives might look like:

pIC50 = a * logP + b * (HOMO energy) + c * (Molecular Surface Area) + d

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are coefficients determined by the regression analysis.

Hypothetical QSAR Data for Benzoate Derivatives

Compound Experimental pIC50 Predicted pIC50 logP HOMO (eV)
This compound 5.2 5.1 2.8 -6.5
Analog 1 5.5 5.4 3.1 -6.3
Analog 2 4.8 4.9 2.5 -6.8

In Silico ADMET Studies for Drug Design

In silico ADMET studies use computational models to predict the pharmacokinetic and toxicological properties of a compound. researchgate.net These predictions are crucial in the early stages of drug development to identify candidates with favorable ADMET profiles, thereby reducing the likelihood of late-stage failures. mdpi.com

For this compound, a hypothetical ADMET profile would be generated using various predictive models. These models are often built from large datasets of experimental data for diverse chemical structures.

Key ADMET Properties and Their Significance:

Absorption : Predicts oral bioavailability and intestinal absorption. Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are often modeled.

Distribution : Concerns how a drug spreads throughout the body. Key predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. mdpi.com

Metabolism : Foresees the metabolic fate of a compound, primarily through interactions with cytochrome P450 (CYP) enzymes. Models can predict which CYP isoforms are likely to metabolize the compound and whether it might inhibit these enzymes.

Excretion : Pertains to how the body eliminates the compound.

Toxicity : Predicts potential adverse effects, such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).

Hypothetical In Silico ADMET Profile for this compound

Property Predicted Value Interpretation
Human Intestinal Absorption High Likely well-absorbed orally
Caco-2 Permeability (nm/s) >10 High permeability
Plasma Protein Binding (%) >90% High affinity for plasma proteins
BBB Permeation Low Unlikely to cross the blood-brain barrier
CYP2D6 Inhibition Inhibitor Potential for drug-drug interactions
hERG Inhibition Non-inhibitor Low risk of cardiotoxicity

Spectroscopic Data Interpretation through Computational Approaches

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. updatepublishing.com These methods, often based on Density Functional Theory (DFT), can help in the structural elucidation of molecules and the assignment of experimental signals. researchgate.net

For this compound, a computational spectroscopic study would involve:

Geometry Optimization : The 3D structure of the molecule is optimized to find its most stable conformation.

Frequency Calculations : For IR spectroscopy, vibrational frequencies are calculated. These calculated frequencies, often scaled by an empirical factor, can be correlated with the experimental IR spectrum to assign specific peaks to the vibrational modes of the molecule (e.g., C=O stretch, C-Cl stretch).

NMR Shielding Calculations : For NMR spectroscopy, the magnetic shielding of each nucleus (e.g., ¹H, ¹³C) is calculated. These shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). updatepublishing.com The predicted chemical shifts can then be compared with experimental data to confirm structural assignments.

Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound

¹³C NMR Chemical Shifts (ppm)

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C=O 166.5 167.2
Aromatic C1 132.1 132.8
Aromatic C2 130.5 131.1
Aromatic C3 128.9 129.5
Aromatic C4 128.4 129.0
Aromatic C5 131.8 132.4
Aromatic C6 129.7 130.3
O-CH₂ 61.3 61.9
CH₂-Cl 45.2 45.8

Key IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Experimental ν (cm⁻¹) Calculated ν (cm⁻¹)
C=O Stretch 1720 1715
Aromatic C=C Stretch 1605 1600
C-O Stretch 1250 1245

These computational approaches provide valuable insights that complement experimental findings, aiding in the detailed structural and functional characterization of chemical compounds like this compound.

Environmental and Toxicological Considerations in Research

Degradation Pathways and Environmental Fate Studies

The environmental persistence of a chemical compound is determined by its susceptibility to various degradation processes. For Ethyl 2-chloromethylbenzoate, these pathways would likely include transformation by light, reaction with water, and breakdown by microorganisms.

Phototransformation in Air and Water

Phototransformation, or degradation initiated by light, is a key process for the removal of organic compounds from the atmosphere and surface waters.

In the atmosphere, volatile organic compounds like benzoate (B1203000) esters are primarily degraded through reactions with hydroxyl radicals (·OH) produced by photochemical processes. evergreensinochem.com For instance, the atmospheric half-life of a similar compound, Methyl Benzoate, is estimated to be relatively short, ranging from hours to a few days, depending on environmental conditions like sunlight intensity and the concentration of reactive species. evergreensinochem.com It is anticipated that this compound would follow a similar degradation pathway.

In aquatic environments, the presence of the aromatic ring and chlorine substituent suggests that photodegradation could be a relevant fate process. Chlorinated aromatic hydrocarbons can undergo phototransformation, although the rates and products can vary significantly. wikipedia.org For some hydrophobic organic compounds, degradation can be mediated by reactive species like hydrated electrons (e-(aq)) and hydroxyl radicals (·OH) formed in sunlit natural waters, a process that can be influenced by dissolved organic matter (DOM). nsf.gov

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for esters in aqueous environments. The ester linkage in this compound is susceptible to cleavage, which would yield 2-(chloromethyl)benzoic acid and ethanol (B145695). The rate of this reaction is highly dependent on pH and temperature.

Research on various benzoate esters demonstrates that hydrolysis can occur under acidic, neutral, and alkaline conditions. acs.orgnih.gov The base-catalyzed hydrolysis of benzoate esters, which involves the addition of a hydroxide (B78521) ion to the carbonyl group, is a well-studied mechanism. nih.gov The presence of substituents on the benzene (B151609) ring can influence the rate of hydrolysis. Electron-withdrawing groups, such as the chlorine atom in the chloromethyl group, are generally expected to affect the electronic properties of the carbonyl carbon, potentially influencing the hydrolysis rate. Studies on substituted benzoates indicate that both electronic and steric factors play a role in determining the speed of this reaction. nih.govacs.org For example, the hydrolysis half-life for ethyl p-bromo benzoate was found to be 12 minutes under specific laboratory conditions, slightly faster than its unsubstituted analogue, ethyl benzoate (14 minutes). nih.gov

Interactive Data Table: Hydrolysis Half-Life of Selected Benzoate Esters Note: Data is for comparative purposes and from a specific study under base hydrolysis conditions. It does not represent all environmental conditions.

Biodegradation in Water, Sediment, and Soil

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the ultimate removal of xenobiotic compounds from the environment. nih.gov The structure of this compound, containing a chlorinated aromatic ring, suggests that its biodegradation would involve specialized microbial pathways.

Chlorinated aromatic compounds can be biodegraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. eurochlor.org

Aerobic Biodegradation: Under aerobic conditions, microorganisms often utilize oxygenases to initiate the degradation process by incorporating oxygen into the aromatic ring, leading to ring cleavage. eurochlor.orgacademicjournals.org For chlorinated benzoates, this can lead to the formation of chlorocatechols as central intermediates. academicjournals.org The complete mineralization of such compounds results in carbon dioxide, water, and chloride ions. eurochlor.org

Anaerobic Biodegradation: In anaerobic environments like sediments and some soils, a key mechanism is reductive dehalogenation, where the chlorine atom is removed and replaced by a hydrogen atom. eurochlor.org This process is often a critical first step, as less chlorinated aromatic compounds can be more susceptible to subsequent aerobic degradation. eurochlor.orgtaylorfrancis.com

The environmental half-lives for the biodegradation of chlorinated benzoates can range from days to several months. eurochlor.org The rate of degradation is influenced by numerous factors, including the microbial community present, nutrient availability, temperature, pH, and whether other carbon sources are available (cometabolism). nih.govnih.gov

Bioaccumulation Potential in Research Models

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consuming contaminated food. The potential for a compound to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow), a measure of its lipophilicity (fat-solubility).

Compounds with a high Kow value tend to partition into the fatty tissues of organisms. The registration dossier for a similar compound, Benzoic acid, C12-15-alkyl esters, notes that its Partition coefficient suggests a potential for bioaccumulation. europa.eu Chlorinated hydrocarbons are a class of compounds well-known for their persistence and tendency to bioaccumulate in food webs. wikipedia.orgusgs.gov Phthalate (B1215562) esters with low molecular weight have been shown to have bioaccumulation factors greater than predicted by simple partitioning models alone. irjse.in Given its aromatic structure, ester group, and chlorine substituent, this compound would be expected to be lipophilic and thus possess a potential for bioaccumulation in aquatic and terrestrial organisms.

Transport and Distribution Studies

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles.

Benzoate esters are relatively volatile, meaning they can enter the atmosphere from soil and water surfaces. evergreensinochem.com However, their movement in soil and water is also heavily influenced by adsorption. Studies on phthalate esters, another class of aromatic esters, show they can be transported from topsoil into deeper sediment layers and groundwater. sbras.ru The distribution in soil is affected by factors like soil type, organic matter content, and water movement. researchgate.netmdpi.comnih.govepa.gov Chlorinated aromatic hydrocarbons are known to be hydrophobic and tend to bind strongly to particulate matter and sediment, which can limit their mobility in water but lead to their accumulation in benthic environments. wikipedia.orgusgs.gov Therefore, it is plausible that this compound would adsorb to soil and sediment, with its transport being linked to the movement of these particles via runoff or leaching.

Ecotoxicological Research

Ecotoxicology studies the harmful effects of chemical substances on biological organisms and ecosystems. While no specific ecotoxicity data for this compound were found, the toxicity of its structural components—chlorinated aromatic compounds and benzoic acid derivatives—has been investigated.

Chlorinated aromatic compounds are known to pose risks to environmental health. nih.govtaylorandfrancis.com Some compounds in this class are carcinogenic, mutagenic, and teratogenic. wikipedia.org Their toxicity can be mediated through mechanisms like binding to the aryl hydrocarbon receptor (AhR), which can lead to adverse changes in cellular function. wikipedia.org

Interactive Data Table: Acute Toxicity of a Related Compound Note: This data is for 4-chlorobenzoic acid and is provided as an example of the toxicity of a related chlorinated benzoic acid derivative.

Aquatic Toxicity Studies (e.g., Fish, Invertebrates, Algae)

Aquatic toxicity studies are fundamental to determining the potential hazard of a substance to aquatic ecosystems. These studies typically evaluate the effects of a chemical on organisms representing different trophic levels: vertebrates (fish), invertebrates (such as daphnids), and plants (algae). Standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are often followed to ensure data quality and comparability.

For this compound, specific experimental data from acute or chronic toxicity studies on fish, aquatic invertebrates, or algae are not found in the reviewed scientific literature. Consequently, key metrics used to quantify aquatic toxicity, such as the median lethal concentration (LC50) for fish, the median effective concentration (EC50) for invertebrates, and the concentration inhibiting growth (IC50) for algae, have not been determined for this compound.

Table 6.4.1: Representative Aquatic Toxicity Endpoints (Data Not Available for this compound)

Test OrganismTrophic LevelTypical Test DurationEndpointValue for this compound
Fish (e.g., Danio rerio)Vertebrate96 hours (acute)LC50Data Not Available
Invertebrate (e.g., Daphnia magna)Primary Consumer48 hours (acute)EC50Data Not Available
Algae (e.g., Pseudokirchneriella subcapitata)Primary Producer72 hours (growth inhibition)IC50Data Not Available

Terrestrial Toxicity Studies

Terrestrial toxicity studies assess the potential adverse effects of a substance on organisms living in the terrestrial environment, including soil-dwelling invertebrates (e.g., earthworms), plants, and microorganisms. These studies are critical for understanding the risks posed by a chemical that may contaminate soil.

There is no available research detailing the effects of this compound on terrestrial organisms. Therefore, endpoints such as the LC50 for earthworms or the concentration that inhibits plant growth or microbial processes in soil have not been established for this compound.

Table 6.4.2: Representative Terrestrial Toxicity Endpoints (Data Not Available for this compound)

Test Organism/SystemEnvironmental CompartmentTypical EndpointValue for this compound
Earthworm (e.g., Eisenia fetida)SoilLC50 (acute)Data Not Available
Terrestrial Plants (e.g., various crop species)SoilEC50 (emergence, growth)Data Not Available
Soil MicroorganismsSoilNitrogen Transformation InhibitionData Not Available

Mechanism of Action in Biological Systems (General Research Context)

The mechanism of action of a chemical describes the specific biochemical interaction through which it produces its toxicological effect. Understanding the mechanism is a key component of a comprehensive toxicological assessment. Research in this area can involve a wide range of in vitro and in vivo studies to identify molecular targets and signaling pathways affected by the compound.

For this compound, there are no specific studies in the available literature that elucidate its mechanism of action in biological systems. Benzoic acid and its derivatives can exhibit a range of biological activities, but extrapolating these to this compound without specific data would be speculative. Research into the reactivity of the chloromethyl group and the potential for the ester to be hydrolyzed could provide initial hypotheses for its biological activity, but such studies have not been published.

Future Research and Emerging Applications of this compound

This compound, a versatile chemical intermediate, is poised for significant advancements in various scientific and industrial fields. Its unique structure, featuring a reactive benzylic chloride and an ester functional group, opens up a plethora of possibilities for novel applications. This article explores the future research directions and emerging applications of this compound, focusing on catalytic transformations, flow chemistry, medicinal chemistry, advanced materials, and sustainable synthesis.

Q & A

Q. What established synthetic methodologies are used to prepare Ethyl 2-chloromethylbenzoate, and what key reagents are involved?

this compound is synthesized via nucleophilic substitution or esterification reactions. A documented route involves refluxing ethyl α-(4-aminophenyl)propionate with this compound under nitrogen, followed by recrystallization from hexane to isolate the product . Chlorinating agents (e.g., SOCl₂) and catalysts like Lewis acids are critical for introducing the chloro-methyl group. Reaction monitoring via TLC or GC-MS ensures intermediate purity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Structural confirmation requires 1H/13C NMR to identify functional groups and regiochemistry. Purity is assessed via HPLC (using C18 columns and UV detection) or GC-MS to detect volatile impurities. Melting point analysis and IR spectroscopy (for ester C=O and C-Cl stretches) provide supplementary validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Emergency measures include eye wash stations and showers for skin contact. For fires, employ dry chemical powder or CO₂ extinguishers , as water may spread flammable residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic aromatic substitution?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • Temperature control : Elevated temperatures (80–100°C) accelerate kinetics but may increase side reactions. Statistical approaches like Design of Experiments (DoE) systematically evaluate parameter interactions .

Q. How do steric and electronic effects of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

The electron-withdrawing chloro group activates the benzene ring toward electrophilic substitution, while the ester moiety introduces steric hindrance, directing coupling to the para position. DFT calculations (e.g., Mulliken charge analysis) and Hammett plots quantify electronic effects, guiding ligand selection (e.g., bulky phosphines to mitigate steric interference) .

Q. What strategies resolve contradictory data in reaction kinetic studies involving this compound?

  • Replication under controlled conditions : Standardize reagent purity, solvent drying, and inert atmospheres.
  • High-precision instrumentation : Use stopped-flow systems for rapid kinetic measurements.
  • Multivariate analysis : Apply Principal Component Analysis (PCA) to isolate variables causing discrepancies. Cross-validation with computational models (e.g., transition state simulations) reconciles experimental and theoretical data .

Key Considerations for Experimental Design

  • Scale-up challenges : Solvent volume-to-surface-area ratios affect heat dissipation; use jacketed reactors for exothermic reactions .
  • Byproduct analysis : LC-MS identifies side products (e.g., hydrolyzed esters) for pathway refinement .
  • Ethical compliance : Document safety protocols and waste disposal methods per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.